molecular formula C20H20N2O2 B11324649 2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)propanamide

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)propanamide

Cat. No.: B11324649
M. Wt: 320.4 g/mol
InChI Key: OBDIWGMGHHQBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)propanamide is an organic compound that features a phenoxy group substituted with two methyl groups, a quinoline moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)propanamide typically involves a multi-step process:

    Formation of 3,4-dimethylphenoxy group: This can be achieved by reacting 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Attachment of the quinoline moiety: The quinoline derivative can be introduced through a nucleophilic substitution reaction.

    Formation of the propanamide backbone: This step involves the reaction of the intermediate with propanoyl chloride or a similar reagent under suitable conditions to form the final amide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxy or quinoline rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N-(quinolin-8-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-quinolin-8-ylpropanamide

InChI

InChI=1S/C20H20N2O2/c1-13-9-10-17(12-14(13)2)24-15(3)20(23)22-18-8-4-6-16-7-5-11-21-19(16)18/h4-12,15H,1-3H3,(H,22,23)

InChI Key

OBDIWGMGHHQBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.